

Glyceryl tri(hexadecanoate-2,2-D2) molecular weight and formula.

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Compound of Interest

Compound Name: Glyceryl tri(hexadecanoate-2,2-D2)

Cat. No.: B1434752

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In-Depth Technical Guide: Glyceryl tri(hexadecanoate-2,2-D2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on the stable isotope-labeled lipid, **Glyceryl tri(hexadecanoate-2,2-D2)**. This compound is a deuterated analog of Glyceryl tripalmitate, a common triglyceride. The selective labeling at the C-2 position of the hexadecanoate chains makes it a valuable tool in metabolic research, particularly in studies involving lipidomics and the tracing of fatty acid metabolism. Its use in mass spectrometry-based applications allows for precise quantification and differentiation from its unlabeled counterpart.

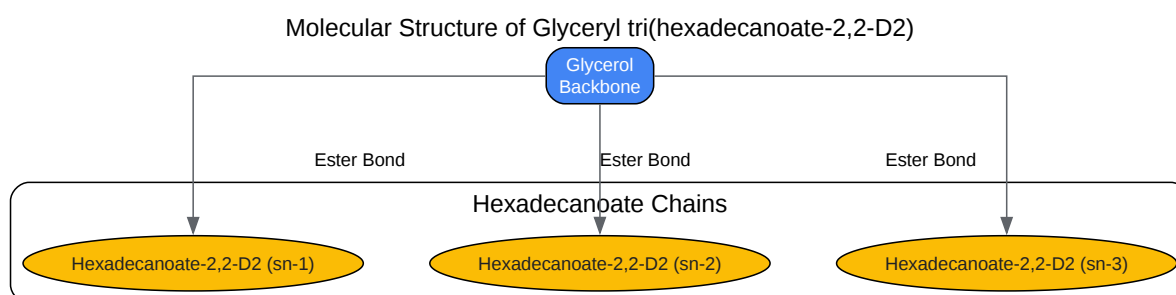
Core Molecular Data

The fundamental molecular properties of **Glyceryl tri(hexadecanoate-2,2-D2)** are summarized below. This data is essential for accurate experimental design and interpretation in mass spectrometry and other analytical techniques.

Identifier	Value	Source
Chemical Name	2,3-bis(2,2-dideuteriohexadecanoyloxy)propyl 2,2-dideuteriohexadecanoate	[1]
Synonyms	Tripalmitin-D6 (tri(hexadecanoyl-2,2-D2))	[2]
Molecular Formula	C ₅₁ H ₉₂ D ₆ O ₆	[1][2]
Molecular Weight	813.37 g/mol	[1]
Exact Mass	812.77400132 u	
Monoisotopic Mass	812.77400132 u	
CAS Number	241157-06-2	
Unlabeled CAS Number	555-44-2	

Molecular Structure and Isotopic Labeling

The diagram below illustrates the fundamental structure of **Glyceryl tri(hexadecanoate-2,2-D2)**, highlighting the glycerol backbone and the three deuterated hexadecanoate chains. The deuterium labels are specifically located at the C-2 position of each fatty acid chain.



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Caption: Structural overview of **Glyceryl tri(hexadecanoate-2,2-D2)**.

Experimental Considerations

Due to its isotopic labeling, this compound is primarily utilized in studies employing mass spectrometry for the analysis of lipids.

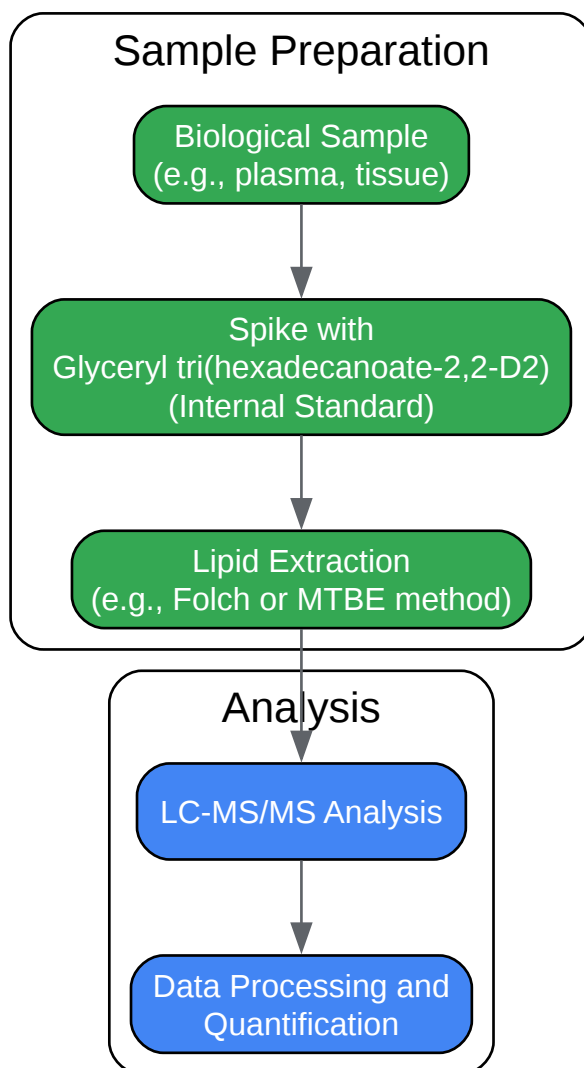
Mass Spectrometry:

In mass spectrometry-based lipidomics, **Glyceryl tri(hexadecanoate-2,2-D2)** can be used as an internal standard for the quantification of its unlabeled form, tripalmitin. The mass difference of 6 Da allows for clear differentiation between the labeled and unlabeled species in complex biological samples. Fragmentation analysis (MS/MS or MS³) can further confirm the location of the deuterium labels on the fatty acid chains.

Experimental Workflow for Lipid Extraction and Analysis:

The following diagram outlines a general workflow for the use of **Glyceryl tri(hexadecanoate-2,2-D2)** as an internal standard in a lipid analysis experiment.

General Experimental Workflow



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Caption: Workflow for lipid analysis using a deuterated internal standard.

Note on Synthesis and Purity:

Glyceryl tri(hexadecanoate-2,2-D2) is synthetically produced. Commercially available standards typically have a high isotopic enrichment (e.g., 98 atom % D) and chemical purity (e.g., min 98%). It is crucial for researchers to verify the isotopic and chemical purity of the standard for accurate quantification.

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References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. Glyceryl Tri(hexadecanoate-2,2-d2) | LGC Standards [lgcstandards.com]
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